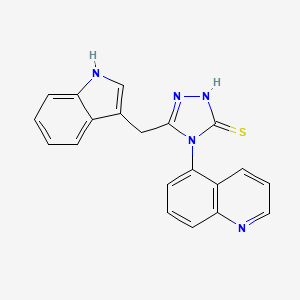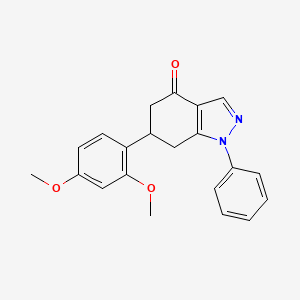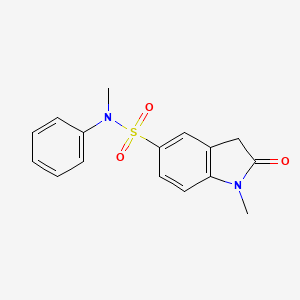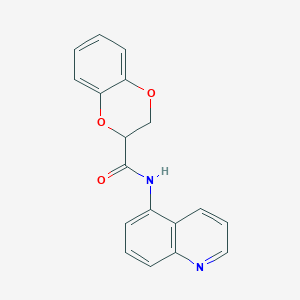![molecular formula C15H15ClN2OS B11050347 2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11050347.png)
2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structure:
- It consists of an acetamide group (N-(5-chloro-2-methylphenyl)) attached to a phenylsulfanyl group (2-aminophenyl).
- The compound’s synthesis and applications have garnered scientific interest due to its unique structure and potential biological activities.
2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide: C15H16N2OS
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminophenylthiol with 5-chloro-2-methylbenzoyl chloride, followed by amidation with ammonia or an amine.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using appropriate solvents and reagents.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate for synthesizing other compounds.
Biology and Medicine: Researchers explore its potential as a drug candidate due to its structural resemblance to existing pharmaceuticals.
Industry: It may find applications in materials science or as a building block for specialty chemicals.
Wirkmechanismus
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other acetamides or phenylsulfanyl derivatives.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights
Eigenschaften
Molekularformel |
C15H15ClN2OS |
|---|---|
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
2-(2-aminophenyl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-6-7-11(16)8-13(10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
JITDPFPDSSFJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11050270.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11050277.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11050288.png)
![9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11050294.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11050295.png)
![2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B11050298.png)

![3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone](/img/structure/B11050313.png)



